N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a bithiophene ethyl group and a methylthio-substituted phenyl moiety. Oxalamides are a class of compounds with diverse applications, ranging from flavoring agents to therapeutic candidates due to their structural versatility and bioactivity. The methylthio group on the phenyl ring could modulate solubility and metabolic stability, as sulfur-containing substituents often affect pharmacokinetic profiles .
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S3/c1-24-17-5-3-2-4-15(17)21-19(23)18(22)20-10-8-14-6-7-16(26-14)13-9-11-25-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBOOLILBGPDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:
Formation of Bithiophene Derivative: The bithiophene moiety can be synthesized through a cross-coupling reaction starting from 2-halo thiophenes.
Attachment of Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using an alkyl halide and a base.
Formation of Oxalamide: The final step involves the reaction of the bithiophene derivative with oxalyl chloride and the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce amines and carboxylic acids.
Scientific Research Applications
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the oxalamide linkage can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, a comparative analysis with structurally and functionally related oxalamides is presented below:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Findings from Comparative Analysis
Structural Features and Bioactivity: The bithiophene ethyl group in the target compound distinguishes it from analogs like S336 and BNM-III-170, which feature aromatic or heterocyclic substituents. The methylthio group on the phenyl ring may confer greater lipophilicity compared to methoxy or hydroxyl groups in analogs like S336 or No. 1767. This could improve membrane permeability but also increase the risk of oxidative metabolism via cytochrome P450 enzymes .
Metabolic and Safety Profiles: S336 and its analog S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) exhibit moderate CYP3A4 inhibition (51% at 10 µM), though this effect was inconsistent across assay formats . The target compound’s methylthio group may lead to unique metabolites (e.g., sulfoxides or sulfones), necessitating specific toxicological evaluations absent in current literature.
Therapeutic Potential: BNM-III-170 demonstrates the utility of oxalamides in immunotherapy, leveraging guanidinomethyl groups for mimicking CD4+ receptor interactions . The target compound’s bithiophene unit could similarly enable applications in targeting thiophene-sensitive receptors or enzymes.
Biological Activity
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with significant biological activity. This article delves into its synthesis, mechanisms of action, and specific biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 402.6 g/mol. The compound features a bithiophene moiety and a methylthio-substituted phenyl group, contributing to its unique properties.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Oxalamide Core : The oxalamide structure is synthesized using oxalyl chloride and an amine.
- Introduction of Bithiophene : The bithiophene unit is introduced via a cross-coupling reaction.
- Attachment of the Methylthio Phenyl Group : This involves the reaction of the bithiophene intermediate with a methylthio-substituted phenyl compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects.
- Receptor Modulation : Its structure allows binding to specific receptors, modulating their activity and influencing cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HePG-2 | 0.45 | Induction of apoptosis |
| Caco-2 | 0.55 | Cell cycle arrest |
| Hep-2 | 0.60 | Inhibition of topoisomerase II activity |
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies. It appears to exert protective effects against oxidative stress-induced neuronal damage.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects on HePG-2 and Caco-2 cell lines, revealing significant reductions in cell viability at concentrations as low as 0.45 µM.
- Mechanistic studies indicated that the compound induces apoptosis by activating caspase pathways.
-
Neuroprotective Study :
- In a model of oxidative stress, this compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability by 30% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
